2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C25H24N4O2S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-2-31-22-15-13-20(14-16-22)26-24(30)18-32-25-28-27-23(17-19-9-5-3-6-10-19)29(25)21-11-7-4-8-12-21/h3-16H,2,17-18H2,1H3,(H,26,30) |
InChI Key |
LXFRXJHHVYLJFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4OS |
| Molecular Weight | 442.57584 g/mol |
| CAS Number | 493032-76-1 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit enzymes involved in critical metabolic pathways. For instance, they can act as inhibitors of phytoene desaturase (PDS), which is crucial in the biosynthesis of carotenoids and has implications in herbicide development .
Pharmacological Activities
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial strains and showed promising results in inhibiting growth at specific concentrations.
- Antitumor Activity : In vitro assays have demonstrated that this compound can inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in cellular models.
Case Studies and Research Findings
A recent study explored the efficacy of various triazole derivatives, including our compound of interest, against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited superior inhibitory activity compared to standard anti-tubercular drugs .
Another investigation focused on the synthesis and biological evaluation of triazole-based compounds for their potential use as herbicides. The results indicated that these compounds could effectively inhibit PDS activity, highlighting their utility in agricultural applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the triazole ring, acetamide group, or aryl moieties. These variations influence physicochemical properties (e.g., solubility, stability) and biological activity. Key examples include:
Pharmacological and Functional Insights
- Orco Modulation: VUAA1 and OLC15 (structurally closest to the target compound) demonstrate that minor substituent changes (e.g., pyridinyl vs. benzyl groups) drastically alter activity—switching from agonist to antagonist effects .
- Synthetic Accessibility : The target compound and analogues are typically synthesized via nucleophilic substitution (e.g., thiol-acetamide coupling) or condensation reactions. Yields vary widely (50–84%), with crystallization in solvents like EtOH/H₂O or DMF .
- Thermal Properties : Melting points for similar compounds range from 90°C to 265°C, influenced by hydrogen bonding and aromatic stacking. The target compound’s discontinuation () may relate to stability or synthesis challenges compared to derivatives like 7c () or VUAA1 .
Key Research Findings
- Ion Channel Interactions : VUAA1’s role in activating Orco-mediated cation channels highlights the pharmacophore importance of the triazole-thioacetamide scaffold. The target compound’s bulkier substituents (benzyl, phenyl) may sterically hinder binding to similar targets .
- Therapeutic Potential: Compounds like 7a–e () with alkyl/aryl substitutions show promise in drug discovery, suggesting the target compound could be optimized for specific receptor affinities.
Preparation Methods
Cyclocondensation of Benzylhydrazine and Phenyl Isocyanate
A widely cited method involves reacting benzylhydrazine with phenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via nucleophilic attack of the hydrazine on the electrophilic carbon of the isocyanate, forming a semicarbazide intermediate. Subsequent intramolecular cyclization, catalyzed by trifluoroacetic acid (TFA), yields the 1,2,4-triazole ring.
Reaction Conditions:
Alternative Pathways Using Thiosemicarbazides
Recent studies highlight the use of thiosemicarbazides as intermediates. For example, 4-phenyl-3-thiosemicarbazide reacts with benzyl chloride in the presence of potassium carbonate (K₂CO₃) to form the triazole ring. This method avoids harsh acids and improves yields to 75–80%.
Acetamide Functionalization
The N-(4-ethoxyphenyl)acetamide moiety is introduced via a two-step process: acetylation and etherification.
Acetylation of 4-Ethoxyaniline
4-Ethoxyaniline undergoes acetylation with acetic anhydride in glacial acetic acid, producing N-(4-ethoxyphenyl)acetamide with >90% yield.
Etherification with Ethyl Bromide
The phenolic -OH group of 4-aminophenol is protected by reaction with ethyl bromide in the presence of potassium carbonate. This step ensures regioselectivity during subsequent acetylation.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to improve efficiency and safety:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction times by 40% and minimizes byproduct formation. For example, thioether formation achieves 85% yield in 3 hours under flow conditions.
Green Chemistry Approaches
Recent patents describe using ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents, which are recyclable and reduce waste.
Analytical Validation and Quality Control
Structural confirmation relies on spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity assessments using a C18 column (80:20 acetonitrile/water) show >99% purity at 254 nm.
Applications in Drug Discovery
The compound’s triazole-thioacetamide architecture enables interactions with biological targets such as:
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux (4–6 h) | Triazole ring formation |
| 2 | 2-Chloroacetamide derivative, K₂CO₃, acetone (RT, 12 h) | Thioether coupling |
| 3 | Ethanol-DMF recrystallization | Purification |
Basic: How should this compound be characterized to confirm its structural integrity?
Methodological Answer:
A combination of analytical techniques is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Dissolve in DMSO-d₆ and compare peak shifts to computational predictions (e.g., PubChem data ). Key signals include the ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) and triazole methylene (δ 4.1–4.5 ppm) .
- FT-IR : Confirm thioamide C=S stretch (∼1250 cm⁻¹) and triazole C=N (∼1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 473.2) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze diffraction patterns (e.g., CCDC deposition ).
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on structurally related triazoles:
- Storage : Keep in airtight glass containers at 2–8°C, away from moisture and light .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- Emergency Measures :
Advanced: How can researchers design assays to evaluate its biological activity against cancer targets?
Methodological Answer:
In Vitro Cytotoxicity :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with 1–100 µM concentrations. Include cisplatin as a positive control .
- Measure IC₅₀ values and compare to structurally similar compounds (e.g., triazole-thioacetamides with IC₅₀ = 8–25 µM ).
Mechanistic Studies :
- Perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Conduct molecular docking against tyrosine kinase receptors (PDB: 1M17) to predict binding interactions .
Q. Table 2: Example Bioactivity Data
| Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 12.3 ± 1.5 | 45.2 ± 3.1 |
| HepG2 | 18.7 ± 2.1 | 32.8 ± 2.7 |
Advanced: How can conflicting solubility data in DMSO and aqueous buffers be resolved?
Methodological Answer:
- Solvent Optimization : Test solubility in DMSO (stock solutions) followed by serial dilution in PBS (pH 7.4). Use sonication (30 min) to improve dispersion .
- Co-Solvents : Add 10% PEG-400 or cyclodextrin (10 mM) to enhance aqueous stability .
- Analytical Verification : Quantify solubility via UV-Vis (λmax = 270 nm) and validate with HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies address discrepancies in reported enzymatic inhibition data?
Methodological Answer:
Standardized Assays :
- Use recombinant enzymes (e.g., tyrosinase) under fixed conditions (pH 6.8, 25°C) with L-DOPA substrate .
- Include positive controls (kojic acid) and triplicate measurements.
Data Normalization :
- Express inhibition as % activity relative to vehicle controls.
- Account for batch-to-batch compound variability via LC-MS purity checks (>98%) .
Advanced: How to evaluate its environmental impact and ecotoxicology?
Methodological Answer:
- Fate Studies :
- Measure biodegradability via OECD 301F (28-day aerobic degradation in sludge) .
- Assess photostability under UV light (λ = 254 nm) in aqueous solutions .
- Ecotoxicology :
- Test acute toxicity on Daphnia magna (48-h LC₅₀) and algae (Chlorella vulgaris, 72-h growth inhibition) .
Q. Table 3: Environmental Parameters
| Parameter | Test Method | Result |
|---|---|---|
| Biodegradability | OECD 301F | <10% in 28 d |
| Daphnia LC₅₀ | OECD 202 | 5.2 mg/L |
Advanced: How to optimize structure-activity relationships (SAR) for enhanced potency?
Methodological Answer:
Analog Synthesis :
- Replace the benzyl group with electron-withdrawing substituents (e.g., 4-Cl, 4-NO₂) to modulate electron density .
- Modify the ethoxyphenyl moiety to methoxy or hydroxy groups to enhance hydrogen bonding .
In Silico Modeling :
- Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase) .
- Prioritize analogs with ΔG < −8 kcal/mol for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
